(113C)Methanesulfonyl chloride
Overview
Description
Methanesulfonyl chloride, also known as mesyl chloride, is a chemical compound with the formula CH3SO2Cl. It is a colorless liquid that is widely used in organic synthesis as a reagent for the conversion of alcohols to mesylates, which are important intermediates in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Methanesulfonyl chloride reacts with alcohols to form (113C)Methanesulfonyl chlorideates via an S N 2 mechanism. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then displaced by the chloride ion:
ROH + CH3SO2Cl → ROSO2CH3 + HCl
ROSO2CH3 + Cl- → ROCl + CH3SO2Cl
Biochemical and Physiological Effects:
Methanesulfonyl chloride is not used as a drug or therapeutic agent, and therefore, its biochemical and physiological effects are not well studied. However, it is known to be a strong irritant to the skin, eyes, and respiratory tract, and can cause severe burns and tissue damage upon contact.
Advantages and Limitations for Lab Experiments
Methanesulfonyl chloride is a highly reactive and versatile reagent that is widely used in organic synthesis. Its advantages include its ability to selectively convert alcohols to (113C)Methanesulfonyl chlorideates, which are important intermediates in the preparation of pharmaceuticals and other fine chemicals. Its limitations include its strong irritant properties, which can make handling and use hazardous, as well as its high cost and limited availability.
Future Directions
There are several potential future directions for the use of methanesulfonyl chloride in scientific research. One area of interest is the development of new synthetic methods for the preparation of (113C)Methanesulfonyl chlorideates and other sulfonate esters. Another area of interest is the use of (113C)Methanesulfonyl chlorideates as protecting groups for other functional groups in organic synthesis, such as amines and carboxylic acids. Finally, there is potential for the use of (113C)Methanesulfonyl chlorideates as reagents in new synthetic routes for the preparation of pharmaceuticals and other fine chemicals.
Synthesis Methods
Methanesulfonyl chloride is typically prepared by the reaction of methanesulfonic acid with thionyl chloride:
CH3SO3H + SOCl2 → CH3SO2Cl + HCl + SO2
Scientific Research Applications
Methanesulfonyl chloride is a versatile reagent that has found numerous applications in scientific research. One of its most important uses is in the synthesis of (113C)Methanesulfonyl chlorideates, which are widely used as protecting groups for alcohols in organic synthesis. Mesylates are also important intermediates in the preparation of a variety of pharmaceuticals, including antiviral and anticancer drugs.
properties
IUPAC Name |
(113C)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARBMVPHQWIHKH-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745957 | |
Record name | (~13~C)Methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(113C)Methanesulfonyl chloride | |
CAS RN |
1216581-01-9 | |
Record name | (~13~C)Methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1216581-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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